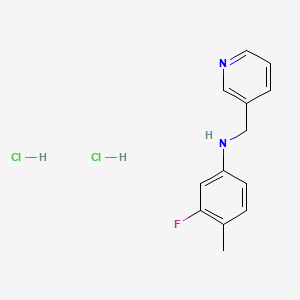

3-氟-4-甲基-N-(吡啶-3-基甲基)苯胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar chemical structures. For instance, the synthesis of pharmaceutical intermediates involving pyridine moieties and fluorinated compounds is a common theme . Additionally, the study of halogen bonding with pyridine and aniline derivatives provides insights into the molecular interactions and properties of such compounds .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, which are a staple in modern organic synthesis. For example, a palladium-catalyzed cyanation/reduction sequence was used to introduce an aminomethyl moiety into a pyridine derivative . This technique could potentially be adapted for the synthesis of "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" can be analyzed using spectroscopic methods such as FT-IR and Raman, as well as quantum mechanical calculations . These techniques allow for the examination of vibrational modes, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of aniline and pyridine derivatives in halogen bonding reactions has been studied, showing that these compounds can form complexes with significant charge transfer . This suggests that "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" might also participate in similar reactions, potentially leading to the formation of aggregates with unique properties such as aggregation-induced emission (AIE).

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity and molecular structure. For instance, the formation of fluorescent nano-sized aggregates indicates that halogen-bonded complexes of pyridine and aniline derivatives can exhibit unique optical properties . Additionally, the solid-phase synthesis approach for N-aryl- and N-alkyl-N-pyrimidin-2-ylamines suggests that similar compounds might be amenable to such synthetic strategies, which could affect their solubility and stability .

科学研究应用

1. 激酶抑制剂的分子对接和定量构效关系研究

3-氟-4-甲基-N-(吡啶-3-基甲基)苯胺二盐酸盐和类似化合物作为 c-Met 激酶抑制剂的作用已得到研究。分子对接研究有助于分析有助于高抑制活性的分子特征,而定量构效关系 (QSAR) 方法用于预测这些抑制剂的生物活性 (Caballero 等人,2011)。

2. 纳米结构合成中的配位聚合物

含有类似配体的配位聚合物已被合成并表征其晶体堆积和超分子特征。这些研究提供了对弱分子间相互作用在纳米超分子组装中的作用的见解 (Hajiashrafi 等人,2015)。

3. 抗氧化剂和乙酰胆碱酯酶抑制特性

与 3-氟-4-甲基-N-(吡啶-3-基甲基)苯胺二盐酸盐类似的不同 γ-吡啶基胺衍生物已显示出良好的抗氧化活性,并具有中等程度的乙酰胆碱酯酶 (AChE) 抑制特性。一些化合物表现出比已知的抗氧化剂如 α-生育酚更高的抗氧化能力 (Vargas Méndez 和 Kouznetsov,2015)。

4. 水中的催化转移氢化反应

包括具有类似结构的化合物在内的化合物已被合成并表征,以了解其在水中芳香酮和醛的催化转移氢化反应中的作用。这些研究有助于理解催化剂活化机制 (Thangavel 等人,2017)。

5. 席夫碱、氮杂环酮和噻唑烷酮的抗菌活性

与 3-氟-4-甲基-N-(吡啶-3-基甲基)苯胺二盐酸盐结构相关的化合物已被合成并评估其抗菌活性。该研究强调了这些化合物作为抗菌剂的潜力 (Mistry 等人,2016)。

作用机制

安全和危害

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical substances with care and take necessary precautions. For example, similar compounds have been reported to be toxic in contact with skin, harmful if swallowed or inhaled, and may cause skin and eye irritation .

属性

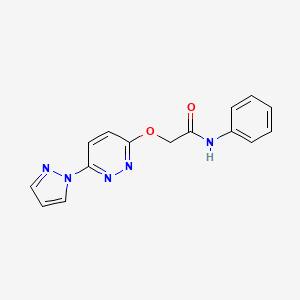

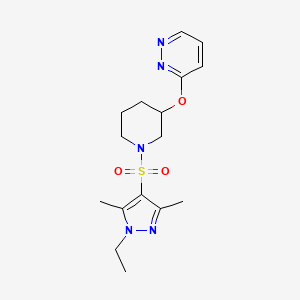

IUPAC Name |

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2.2ClH/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11;;/h2-8,16H,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFUZHYVLCMMPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CN=CC=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)